molecular formula C11H16N6O2S B2840135 dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine CAS No. 2034323-70-9

dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine

Cat. No.: B2840135
CAS No.: 2034323-70-9
M. Wt: 296.35
InChI Key: KFOZDPISHYEIJZ-UHFFFAOYSA-N
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Description

Dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions . The resulting pyrazole intermediate is then functionalized with a pyrazinyl group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .

Mechanism of Action

The mechanism of action of dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites . This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The pathways involved may include inhibition of key signaling molecules and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and pyrazinyl rings, along with the sulfamoyl group, allows for versatile applications in various fields .

Properties

IUPAC Name

2-[5-[(dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-16(2)20(18,19)14-7-9-6-10(15-17(9)3)11-8-12-4-5-13-11/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOZDPISHYEIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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